ethyl 2-((4-oxo-7-phenyl-3-(o-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((4-oxo-7-phenyl-3-(o-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core, a phenyl group, and an o-tolyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of ethyl 2-((4-oxo-7-phenyl-3-(o-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[3,2-d]pyrimidine core.
Introduction of the Phenyl and o-Tolyl Groups: The phenyl and o-tolyl groups are introduced through substitution reactions, often using reagents such as phenyl halides and o-tolyl halides.
Thioester Formation:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
Ethyl 2-((4-oxo-7-phenyl-3-(o-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the thioester to a thiol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The thioester group can be hydrolyzed to form the corresponding carboxylic acid and thiol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
Ethyl 2-((4-oxo-7-phenyl-3-(o-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ethyl 2-((4-oxo-7-phenyl-3-(o-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Ethyl 2-((4-oxo-7-phenyl-3-(o-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate can be compared to other pyrrolopyrimidine derivatives, such as:
Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetate: Similar in structure but with a quinazoline core.
Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate: Contains a thieno[2,3-d]pyrimidine core instead of a pyrrolo[3,2-d]pyrimidine core.
Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroindolo[2,3-d]pyrimidin-2-yl)thio]acetate: Features an indolo[2,3-d]pyrimidine core.
These compounds share similar functional groups but differ in their core structures, which can lead to variations in their biological activities and applications.
Properties
IUPAC Name |
ethyl 2-[[3-(2-methylphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-3-29-19(27)14-30-23-25-20-17(16-10-5-4-6-11-16)13-24-21(20)22(28)26(23)18-12-8-7-9-15(18)2/h4-13,24H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTUVDWZFVFSGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3C)NC=C2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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